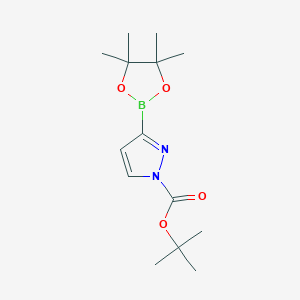

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

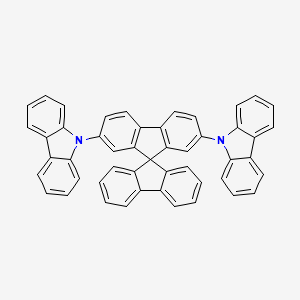

The compound 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene is a derivative of spirobifluorene, which is a class of compounds known for their unique structural properties. These compounds are characterized by a spiro carbon connecting two fluorene units, which imparts a high degree of rigidity and planarity to the molecule. This structural motif is often utilized in the design of materials for electronic and optoelectronic applications due to its ability to influence the electronic properties of polymers and small molecules.

Synthesis Analysis

The synthesis of related spirobifluorene derivatives involves a multi-step process. Initially, a spiro(fluorene-9,9'-xanthene) skeleton is formed through an acid-catalyzed condensation reaction of 9-fluorenone with resorcinol, establishing the spiro framework via an sp3 carbon atom . This intermediate then undergoes nucleophilic substitution reactions with different aromatic compounds to introduce various functional groups, such as aminophenoxy groups, which are essential for further polymerization . The final step typically involves a polycondensation reaction with aromatic dianhydrides to produce polyimides that contain the spirobifluorene moiety within their backbone .

Molecular Structure Analysis

The molecular structure of spirobifluorene derivatives is characterized by the presence of a spiro center, which is an sp3 carbon atom that orthogonally connects two planar aromatic systems . This unique arrangement prevents close packing of the polymer chains and reduces inter-chain interactions, leading to amorphous materials with good solubility in organic solvents . The rigidity of the spirobifluorene core is maintained, which is beneficial for the thermal and mechanical properties of the resulting polymers .

Chemical Reactions Analysis

Spirobifluorene derivatives are versatile intermediates that can undergo various chemical reactions to produce a wide range of polymers. The presence of reactive functional groups, such as aminophenoxy groups, allows for polycondensation reactions with aromatic dianhydrides to synthesize polyimides . These reactions are typically carried out using conventional two-stage processes involving the formation of poly(amic acid) precursors followed by thermal or chemical imidization .

Physical and Chemical Properties Analysis

Polyimides derived from spirobifluorene derivatives exhibit a combination of desirable physical and chemical properties. They are highly soluble in common organic solvents, which facilitates the processing of these materials into thin films . These films are transparent, flexible, and strong, with low moisture absorption and low dielectric constants, making them suitable for electronic applications . The UV-vis absorption cutoff wavelengths of these polyimides are in the range of 352–409 nm, indicating good optical transparency . Additionally, these materials demonstrate excellent thermal stability, with decomposition temperatures above 500 °C and glass transition temperatures ranging from 274–346 °C . The high thermal stability is attributed to the rigid spirobifluorene core, which preserves the integrity of the polymer backbone at elevated temperatures .

科学的研究の応用

Novel Synthesis for Light-Emitting Diodes

- Researchers synthesized novel derivatives of spirobifluorene and carbazole, including 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene, for potential use in light-emitting diodes (LEDs) (Lee et al., 2005).

Applications in Organic Electronics

- A study demonstrated the use of this compound in organic electronics, particularly in organic light-emitting diode (OLED) and field-effect transistor (FET) structures, showing promising results for future organic laser diodes (Nakanotani et al., 2007).

Electrochemical and Photophysical Properties

- The electrochemical and photophysical properties of 1-Carbazolyl Spirobifluorene were explored, providing insights into the electronic properties and potential applications of spirobifluorene derivatives in various electronic devices (Sicard et al., 2019).

Use in Phosphorescent Organic Light-Emitting Diodes

- Research on spirobifluorene-modified materials, including this compound, revealed their potential as efficient electron transport layers in phosphorescent organic light-emitting diodes (PhOLEDs) (Kang et al., 2022).

High-Contrast Electrochromic Devices

- A novel electroactive spirocyclododecylfluorene monomer, 2,7-bis(carbazol-9-yl)-9,9'-spiro[cyclododecane-1,9'-fluorenel (SFC), was synthesized for use in high-contrast electrochromic devices, demonstrating potential for diverse electrochromic applications (Usluer et al., 2011).

OLEDs and TADF Emitters

- The compound's application in OLEDs and as a blue thermally activated delayed fluorescence (TADF) emitter was studied, with findings suggesting that the introduction of the 9,9′-spiro-bifluorene unit is an effective strategy for modifying TADF materials (Liang et al., 2018).

Sensitivity and Selectivity in Colorimetric Probes

- The compound was used in a simple fluorene oligomer as a colorimetric/fluorometric probe for iodide detection, showing high fluorescence quenching sensitivity and selectivity (Zhao et al., 2012).

作用機序

Target of Action

It is known that this compound belongs to the group ofsemiconductor materials , which suggests that its primary targets could be electronic devices where it is used as a semiconductor.

Biochemical Pathways

Given that 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a semiconductor material , it does not directly participate in biochemical pathways. Instead, its role is more relevant in the field of electronics and materials science.

特性

IUPAC Name |

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDECBOWBCXTHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924899-38-7 |

Source

|

| Record name | 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)

![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)